molecular formula C13H13N3 B14321700 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole CAS No. 105410-20-6

3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole

Cat. No.: B14321700
CAS No.: 105410-20-6
M. Wt: 211.26 g/mol
InChI Key: UVEPKTNHKWRIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole is a heterocyclic compound that features a fused ring system combining imidazole and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of carbazole derivatives with imidazole precursors in the presence of a suitable catalyst and under controlled temperature and pressure conditions . The reaction may require the use of protecting groups to ensure selective functionalization and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with varying properties .

Mechanism of Action

The mechanism of action of 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to fit into binding sites of target proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole is unique due to its fused ring system, which combines the properties of both imidazole and carbazole. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential biological activity .

Properties

CAS No.

105410-20-6

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

3,6,7,8,9,10-hexahydroimidazo[4,5-a]carbazole

InChI

InChI=1S/C13H13N3/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)16-10)15-7-14-11/h5-7,16H,1-4H2,(H,14,15)

InChI Key

UVEPKTNHKWRIMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C4=C(C=C3)NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.